molecular formula C5H6BrNO B3285728 4-Bromo-2-methyl-3-oxobutanenitrile CAS No. 81056-51-1

4-Bromo-2-methyl-3-oxobutanenitrile

Cat. No.: B3285728
CAS No.: 81056-51-1
M. Wt: 176.01 g/mol
InChI Key: GSZGKSXHWCEVTM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H6BrNO. It is a brominated derivative of butanenitrile and is characterized by the presence of a bromine atom, a methyl group, a ketone group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methyl-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-oxobutanenitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-methyl-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-3-oxobutanenitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the ketone group is reduced to an alcohol, involving the transfer of hydrogen atoms. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives, involving the transfer of oxygen atoms .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxobutanenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Chloro-2-methyl-3-oxobutanenitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Bromo-3-oxobutanenitrile: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

4-Bromo-2-methyl-3-oxobutanenitrile is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

4-bromo-2-methyl-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4(3-7)5(8)2-6/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZGKSXHWCEVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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